2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-4-9-7-5-10-3-2-8(7)11-6;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFRTEYTZMEQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2COCCC2O1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-62-8 | |
| Record name | 2H,5H-Pyrano[4,3-b]-1,4-oxazine, hexahydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylhexahydro-2H,5H-pyrano[4,3-b][1,4]oxazine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure hydrochloride salt. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine in the morpholine ring participates in alkylation and acylation reactions. For example:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives.
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Acylation : Reacts with acetyl chloride to form N-acetylated products, confirmed by -NMR shifts at δ 2.1–2.3 ppm .
Table 1: Representative Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-Methyl derivative | 78 |
| AcCl | Et₃N, CH₂Cl₂, RT | N-Acetyl derivative | 85 |
Ring-Opening Reactions
The pyran ring undergoes acid-catalyzed hydrolysis:
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In 6M HCl at 100°C, the ether linkage cleaves to form a diol intermediate, which recyclizes under basic conditions to yield substituted morpholinones .
Mechanistic Pathway :
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Protonation of the ether oxygen.
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Nucleophilic attack by water at the α-carbon.
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Formation of a carbocation intermediate.
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous solutions:
Pd-Catalyzed Cross-Coupling
In the presence of Pd(OAc)₂ and BINAP, the compound undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .
Table 2: Cross-Coupling Reactions
| Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/BINAP | 3-Phenyl derivative | 72 |
| 4-MeO-C₆H₄B(OH)₂ | Pd₂(dba)₃/DPPF | 3-(4-Methoxyphenyl) | 68 |
Lewis Acid-Mediated Halogenation
Using In(OTf)₃ as a catalyst, bromination occurs at the α-position of the morpholine ring :
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals due to its structural similarity to known bioactive molecules. Its applications include:
- Anticancer Activity : Preliminary studies indicate that derivatives of morpholine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from morpholine structures have been tested against breast cancer cell lines, showing varying degrees of efficacy in inhibiting cell growth .
- Analgesic Properties : Morpholine derivatives are often explored for their analgesic effects. Research has indicated that compounds with similar structures can act as potent analgesics, potentially offering new avenues for pain management therapies.
Organic Synthesis
2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride serves as a versatile intermediate in organic synthesis. Its applications include:
- Building Block for Complex Molecules : It can be utilized as a precursor in the synthesis of more complex organic molecules, including those used in drug discovery and development .
- Catalytic Reactions : The compound may serve as a catalyst or reactant in various chemical reactions, enhancing the efficiency of synthetic pathways.
Case Study 1: Anticancer Activity Assessment
A study investigated the cytotoxic effects of 2-Methyl-octahydropyrano[4,3-b]morpholine derivatives against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation in MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating effective concentrations for therapeutic use.
Case Study 2: Synthesis of Bioactive Compounds
In a synthetic chemistry project, researchers utilized this compound as an intermediate to develop novel analgesics. The resultant compounds were evaluated for their pharmacological profiles, showing promising results in preclinical trials.
Mechanism of Action
The mechanism of action of 2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Ring Systems: The target compound’s fused pyran-morpholine system is distinct from the morphinan backbone of oxycodone and ethylmorphine, which are opioid analgesics with tetracyclic cores .
Oxycodone and ethylmorphine feature hydroxyl and methoxy groups critical for opioid receptor binding, absent in the target compound .
Pharmacological and Functional Comparisons
Key Observations :
- Biological Activity : Unlike oxycodone and ethylmorphine, the target compound lacks documented pharmacological activity, emphasizing its role as a synthetic intermediate.
Biological Activity
Overview
2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride (CAS No. 1427378-62-8) is a chemical compound that has garnered interest for its potential biological activities. This compound belongs to the morpholine class, which is known for its diverse pharmacological properties, including neuroprotective effects, antimicrobial activity, and potential applications in treating various diseases.
Chemical Structure and Properties
The molecular structure of this compound features a morpholine ring fused with a pyran moiety, contributing to its unique chemical properties. The presence of the methyl group enhances its lipophilicity, potentially facilitating better membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : Compounds with morpholine structures often modulate receptors involved in neurotransmission and pain pathways. This compound may exhibit interactions similar to known morpholine derivatives that influence serotonin and dopamine receptors .
- Enzyme Inhibition : Morpholine derivatives have been reported to inhibit enzymes relevant to neurodegenerative diseases. The specific interactions within the active sites of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and Parkinson's disease .
Table 1: Biological Activities of this compound
Case Studies
- Neuroprotective Effects : In a study focusing on morpholine derivatives, compounds similar to this compound were shown to reduce neuroinflammation and oxidative stress in animal models of Alzheimer’s disease. These findings suggest a potential therapeutic role in neuroprotection through modulation of inflammatory pathways .
- Antimicrobial Activity : A series of tests conducted on morpholine derivatives indicated that compounds structurally related to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Research Findings
Recent investigations into the pharmacological properties of morpholine derivatives have highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications at the nitrogen atom or the introduction of substituents on the morpholine ring can significantly alter receptor binding affinities and enzyme inhibition profiles.
Table 2: Comparative Analysis of Morpholine Derivatives
Q & A
Q. What are the key considerations in designing a synthesis route for 2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride?
- Methodological Answer : Synthesis routes should prioritize regioselectivity and stereochemical control due to the fused pyrano-morpholine scaffold. Start with a pyran precursor (e.g., tetrahydropyran derivatives) and introduce the morpholine ring via cyclization. Protecting groups (e.g., tert-butoxycarbonyl for amines) may be required to prevent side reactions. Hydrochloride salt formation, as in related morpholine derivatives (e.g., N-Methylmorpholine Hydrochloride), improves solubility and crystallinity . Purification via recrystallization (using methanol or chloroform, as solubility data suggest ) or column chromatography is critical. Monitor reaction progress with TLC or HPLC.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR (¹H/¹³C) : Assign peaks to confirm stereochemistry and methyl group placement. Compare with reported spectra of structurally similar morpholine derivatives (e.g., Amorolfine precursors ).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass via HRMS) against theoretical values (e.g., ~283.84 g/mol for analogous compounds ).
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.
- Melting Point Analysis : Compare with literature values (e.g., 157–159°C for related hydrochlorides ).
Q. What solubility and formulation considerations are critical for in vitro assays involving this compound?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., methanol, chloroform) is limited, as seen in related morpholine hydrochlorides . Pre-solubilize in DMSO (<1% v/v) for cellular assays. For aqueous formulations, consider co-solvents (e.g., PEG 400) or pH adjustment (hydrochloride salts are typically stable in acidic buffers). Validate solubility via dynamic light scattering (DLS) to detect aggregation.
Advanced Research Questions
Q. How can contradictions between computational docking predictions and experimental binding assays for this compound be resolved?
- Methodological Answer : Discrepancies may arise from incomplete ligand flexibility or solvent effects. Use molecular docking software (e.g., GOLD ) with explicit water molecules to model displacement of loosely bound water in binding pockets. Validate with free-energy perturbation (FEP) or molecular dynamics (MD) simulations. Cross-check experimental binding affinity (e.g., SPR, ITC) under varying pH and ionic conditions. Adjust docking scoring functions to account for protonation states of the morpholine nitrogen .
Q. What advanced strategies are effective for identifying and quantifying trace impurities in synthesized batches?
- Methodological Answer : Employ hyphenated techniques:
- LC-MS/MS : Detect impurities at ppm levels using high-resolution mass spectrometry. Reference standards (e.g., EP/Pharmaceutical-grade impurities ) are essential for quantification.
- Chiral HPLC : Resolve enantiomeric impurities if racemization occurs during synthesis.
- NMR Spectroscopy (19F or 13C) : Identify halogenated byproducts if chlorinated intermediates are used.
Q. How can researchers investigate the metabolic stability of this compound in preclinical models?
- Methodological Answer : Use in vitro models:
- Liver Microsomes/Cytosol : Incubate the compound with NADPH-supplemented microsomes to assess Phase I metabolism (e.g., oxidation, demethylation).
- Hepatocyte Assays : Monitor Phase II conjugation (e.g., glucuronidation).
- LC-HRMS : Identify metabolites via accurate mass shifts and fragmentation patterns. Compare with metabolic pathways of structurally related antifungal morpholines .
Q. What methodologies are recommended for enantiomeric resolution of this compound if stereoisomers are present?
- Methodological Answer :
- Chiral Stationary Phase (CSP) Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Enzymatic Resolution : Screen lipases or esterases for selective hydrolysis of enantiomers.
- Circular Dichroism (CD) : Confirm enantiopurity post-separation. Reference studies on racemic morpholine derivatives (e.g., Amorolfine precursors ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
